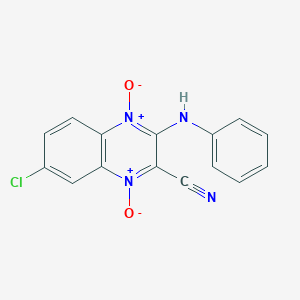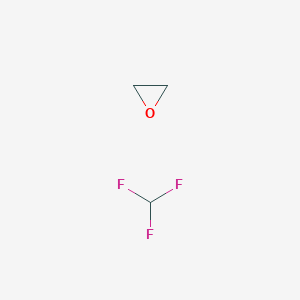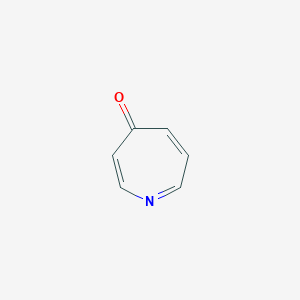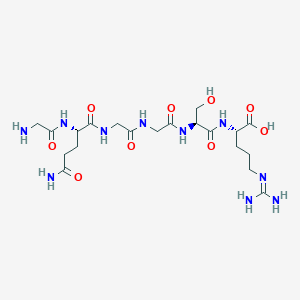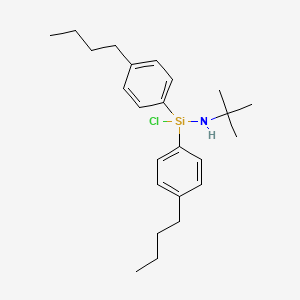
7-Methylcycloocta-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylcycloocta-1,4-diene: is an organic compound that belongs to the class of cyclic dienes. It is characterized by a cyclooctane ring with two double bonds at positions 1 and 4, and a methyl group attached at position 7. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcycloocta-1,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of suitable precursors. For example, starting from 7-methylcyclooctanol, dehydration can be carried out using strong acids like sulfuric acid to yield the desired diene. Another method involves the dehydrohalogenation of 7-methylcyclooctyl halides using strong bases such as potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrogenation of cyclooctane derivatives under controlled conditions. These methods offer higher yields and selectivity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylcycloocta-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield the corresponding saturated cyclooctane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 7-methylcyclooctane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methylcycloocta-1,4-diene is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through reactions like the Diels-Alder reaction, where it acts as a diene.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential pharmacological activities. The compound’s reactivity can be harnessed to synthesize biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo polymerization reactions makes it valuable in the manufacture of specialty plastics and resins.
Mecanismo De Acción
The mechanism of action of 7-Methylcycloocta-1,4-diene in chemical reactions involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring. The presence of the methyl group at position 7 can influence the reactivity and selectivity of the reaction, making it a unique substrate for various transformations.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the manufacture of natural rubber and other polymers.
Cycloocta-1,5-diene: A cyclic diene with similar reactivity but different substitution pattern.
Uniqueness: 7-Methylcycloocta-1,4-diene is unique due to the presence of the methyl group, which can influence its chemical behavior and reactivity. This structural feature distinguishes it from other cyclic dienes and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
444928-39-6 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
7-methylcycloocta-1,4-diene |
InChI |
InChI=1S/C9H14/c1-9-7-5-3-2-4-6-8-9/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
QLPBKNVTSAQQDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


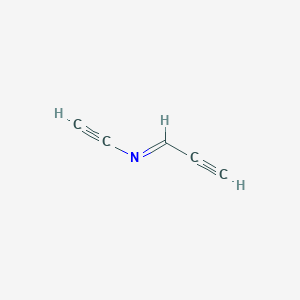
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
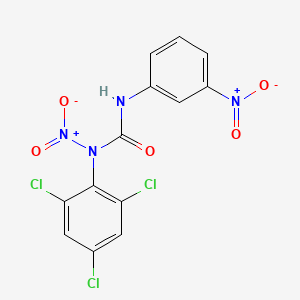
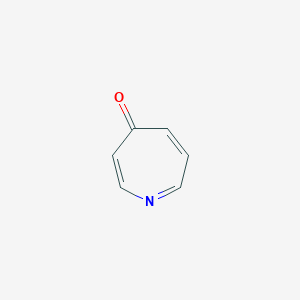
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
